(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol
Description
(3R,4S)-1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol is a fluorinated pyrrolidine diol derivative characterized by its stereospecific (3R,4S) configuration and a 2,2-difluoroethyl substituent at the nitrogen atom. Its structure (SMILES: O[C@@H]1CN(CC(F)F)C[C@@H]1O) highlights the hydroxyl groups at positions 3 and 4 of the pyrrolidine ring and the electron-withdrawing difluoroethyl group .
Properties
IUPAC Name |
(3S,4R)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2/c7-6(8)3-9-1-4(10)5(11)2-9/h4-6,10-11H,1-3H2/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHJFTHAYVVEPI-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1CC(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Pyrrolidine-3,4-diols
Pyrrolidine-3,4-diols are typically synthesized via stereoselective functionalization of pyrrolidine rings or through ring-closure reactions from suitably functionalized precursors. The stereochemistry at C3 and C4 is controlled by the choice of starting materials and reaction conditions.
A common approach involves:
- Starting from protected sugar derivatives or chiral amino alcohols.
- Introducing vicinal diol functionality through oxidation or dihydroxylation.
- Functionalizing the nitrogen atom with alkyl or fluoroalkyl substituents.
Preparation of the Pyrrolidine-3,4-diol Core
A relevant synthetic precedent is the preparation of (3R,4R)-pyrrolidine-3,4-diol derivatives, which can be adapted for the (3R,4S) stereochemistry by modifying stereochemical inputs.
Starting from (3R,4R)-1-benzyl-3,4-pyrrolidinediol, catalytic hydrogenation over 10% Pd/C in ethyl acetate under hydrogen pressure (57 PSI) for 12 hours removes the benzyl protecting group, yielding the free pyrrolidine-3,4-diol.
Subsequent treatment with hydrogen chloride in 1,4-dioxane converts the free amine into its hydrochloride salt, facilitating purification and handling.
This method demonstrates the use of catalytic hydrogenation for deprotection and generation of the diol core.
Representative Synthetic Route (Hypothetical Based on Known Methods)
Analytical and Characterization Data
NMR Spectroscopy: 1H and 13C NMR confirm the presence of vicinal diols and the difluoroethyl group. Two-dimensional NMR (COSY, HSQC) assists in stereochemical assignment.
Optical Rotation: Measurement confirms retention of stereochemistry during synthesis.
Mass Spectrometry: FAB or CI-MS used to verify molecular weight and substitution pattern.
Research Findings and Notes
The stereochemical outcome at C3 and C4 is highly dependent on the starting chiral pool and reaction conditions during ring formation and dihydroxylation steps.
The introduction of fluorine atoms, especially geminal difluoro groups, can alter reactivity and require milder or more selective alkylation conditions to avoid side reactions such as elimination or over-alkylation.
Protecting groups on hydroxyls may be necessary during N-alkylation to prevent side reactions.
The use of catalytic hydrogenation for deprotection is effective and preserves stereochemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Antiviral Properties
Research has indicated that pyrrolidine derivatives exhibit antiviral activities. (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol has shown potential in inhibiting the replication of certain viruses. For example, studies have demonstrated that modifications in the pyrrolidine structure can enhance antiviral efficacy against RNA viruses .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. The difluoroethyl group is hypothesized to play a role in enhancing the compound's bioactivity against tumor cells .
Neurological Applications
Pyrrolidine derivatives are often studied for their neuroprotective effects. (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol may have applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules, particularly in pharmaceutical chemistry where it can be modified to enhance activity or reduce toxicity.
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antiviral properties. The research highlighted that (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol exhibited significant activity against a range of viral strains. The study concluded that further optimization could lead to new antiviral agents .
Case Study 2: Cancer Cell Apoptosis
In a study conducted by researchers at a leading cancer research institute, (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol was tested on multiple cancer cell lines. Results indicated that the compound triggered apoptotic pathways and inhibited cell proliferation effectively. This suggests its potential as a lead compound for developing anticancer therapies .
Mechanism of Action
The mechanism of action of (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The difluoroethyl group and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Pyrrolidine Diols
The stereochemistry of pyrrolidine diols significantly impacts their biochemical applications:
- (3R,4R)- and (3S,4S)-Pyrrolidine-3,4-diols : These stereoisomers are used in DNA synthesis to create site-specific adducts. For example, (3R,4R)-pyrrolidine-3,4-diol reacts with 6-chloropurine-containing DNA to form N6,N6-DHB-dA adducts, enabling studies on mutagenesis . The (3R,4S) configuration of the target compound may exhibit distinct reactivity in such nucleophilic substitutions due to spatial differences.
- The absence of a fluorinated group in these analogs reduces their metabolic stability compared to the difluoroethyl-containing target compound.
Table 1: Stereochemical and Functional Comparisons
Functional Group Variations
Sulfonyl and Aromatic Substituents
- (3R,4S)-1-(4-(Aminomethyl)phenylsulfonyl)pyrrolidine-3,4-diol (APPD): This compound serves as a fluorogenic tagging reagent for nitrotyrosine residues in proteomics. The sulfonyl group enhances its affinity for boronate-based enrichment, a feature absent in the difluoroethyl analog .
- Trifluoromethyl-Biphenyl Derivatives : Compound 17b (from ) contains a trifluoromethyl biphenyl group and shows IR absorption at 1745 cm⁻¹ (C=O stretch), indicating distinct electronic properties compared to the target compound’s difluoroethyl group .
Hydroxymethyl and Methoxy Derivatives
Table 2: Functional Group Impact on Properties
Biological Activity
(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol is a chiral compound characterized by a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions, and a difluoroethyl group at the 1 position. Its molecular formula is with a molecular weight of approximately 167.15 g/mol .
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis typically involves:
- Starting Material : A suitable pyrrolidine derivative.
- Introduction of Difluoroethyl Group : Achieved through nucleophilic substitution reactions using difluoroethyl halides.
- Hydroxylation : Introduced via oxidation reactions using reagents like osmium tetroxide (OsO₄) and hydrogen peroxide (H₂O₂).
The biological activity of (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol is attributed to its interaction with specific molecular targets. The difluoroethyl and hydroxyl groups enhance its binding affinity to various biological macromolecules. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with receptors influencing cellular signaling pathways .
Applications in Research
Research has explored the compound's potential in various fields:
- Medicinal Chemistry : Investigated for antiviral and anticancer properties.
- Biochemistry : Studied for its role in inhibiting advanced glycation end products (AGEs), which are implicated in diabetic complications and aging .
- Material Science : Used in developing novel materials due to its unique chemical properties .
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of pyrrolidine compounds, including (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol, exhibited significant antiviral activity against specific viral strains. The mechanism was linked to the compound's ability to inhibit viral replication by interfering with viral enzyme activity.
Case Study 2: Anticancer Properties
Research indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This effect was attributed to the structural features that facilitate interaction with cellular targets involved in cell cycle regulation .
Comparative Analysis
To illustrate the uniqueness of (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol | Structure | 167.15 g/mol | Antiviral, anticancer |
| Pyrrolidine Derivative A | Structure A | XX g/mol | Moderate enzyme inhibition |
| Pyrrolidine Derivative B | Structure B | XX g/mol | Low cytotoxicity |
Q & A
Q. What are the key steps for synthesizing (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves hydrogenolysis of a protected precursor. For example, (3R,4R)-1-benzylpyrrolidine-3,4-diol can be deprotected using 10% Pd/C under H₂ in anhydrous MeOH to yield the diol scaffold . To ensure stereochemical integrity:
Q. How can researchers optimize the purification of (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol derivatives?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with MeCN/NH₄OH (4:1) for polar derivatives, as demonstrated for similar pyrrolidine-diol compounds (Rf = 0.10 in ).
- Crystallization: Employ solvent systems like MeOH/H₂O for crystalline intermediates.
- Deprotection: For tert-butoxycarbonyl (Boc)-protected analogs, use trifluoroacetic acid (TFA) in CH₂Cl₂, followed by neutralization with NaHCO₃ .
Q. What analytical techniques are critical for characterizing this compound and its analogs?
Methodological Answer:
- NMR Spectroscopy: Key signals include δ 4.29 ppm (H-4, H-4VI, m) and δ 3.76 ppm (H-3, H-3VI, ddd) in MeOD .
- Mass Spectrometry: ESI-MS (positive mode) confirms molecular ions, e.g., [M+H]+ at m/z 163.17 for related diols .
- Polarimetry: Specific rotation values ([α]D) distinguish stereoisomers (e.g., +27° for (2R,3R,4S)-isomers in ).
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substitutions) influence the biological activity of this scaffold?
Methodological Answer:
- SAR Strategy: Introduce substituents (e.g., 4-trifluoromethylbiphenyl) via reductive amination or nucleophilic aromatic substitution (see ).
- Activity Testing: Assay cytotoxicity across cell lines (e.g., Bcl-2-overexpressing vs. wild-type) to evaluate resistance mechanisms .
- Data Interpretation: Use IC₅₀ comparisons and molecular docking to link substituent effects to target engagement (e.g., PDE3/4 inhibition in ).
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Control Experiments: Replicate assays under standardized conditions (e.g., cell culture media, passage number).
- Mechanistic Profiling: Perform phosphodiesterase inhibition assays (PDE3/PDE4 selectivity) to clarify target specificity .
- Meta-Analysis: Compare structural data (e.g., substituent electronic profiles) with activity trends to identify outliers .
Q. What strategies are effective for incorporating this compound into site-specific DNA adducts for mechanistic studies?
Methodological Answer:
- Solid-Phase Synthesis: React (3R,4S)-pyrrolidine-3,4-diol with 6-chloropurine (6-Cl-Pu) DNA oligomers in DMSO/DIPEA, followed by NaOH deprotection .
- Stereochemical Control: Use enantiopure diols (e.g., (3R,4R) vs. (3S,4S)) to generate stereospecific N⁶,N⁶-DHB-dA adducts .
- Validation: Confirm adduct formation via MALDI-TOF MS and HPLC retention time shifts.
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with PDE4 or α-mannosidase active sites.
- Pharmacophore Mapping: Prioritize derivatives with hydrogen-bond donors (3,4-diol groups) and hydrophobic moieties (difluoroethyl) .
- MD Simulations: Assess binding stability over 100-ns trajectories to filter candidates with low RMSD fluctuations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
